![molecular formula C23H31N3O2S B12613315 1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine CAS No. 648895-99-2](/img/structure/B12613315.png)
1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that features a combination of benzenesulfonyl, pyridinyl, and bipiperidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzenesulfonyl ethyl intermediate, followed by the introduction of the pyridinyl group, and finally the formation of the bipiperidine structure. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research may focus on its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine can be compared to other compounds with similar structures, such as:
Benzenesulfonyl derivatives: These compounds share the benzenesulfonyl group and may have similar chemical reactivity.
Pyridinyl derivatives: Compounds with the pyridinyl group may exhibit similar biological activity.
Bipiperidine derivatives: These compounds share the bipiperidine structure and may have similar physical and chemical properties.
The uniqueness of 1-[2-(Benzenesulfonyl)ethyl]-1’-(pyridin-2-yl)-4,4’-bipiperidine lies in its combination of these three moieties, which can result in unique properties and applications not seen in other compounds.
Eigenschaften
CAS-Nummer |
648895-99-2 |
|---|---|
Molekularformel |
C23H31N3O2S |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
2-[4-[1-[2-(benzenesulfonyl)ethyl]piperidin-4-yl]piperidin-1-yl]pyridine |
InChI |
InChI=1S/C23H31N3O2S/c27-29(28,22-6-2-1-3-7-22)19-18-25-14-9-20(10-15-25)21-11-16-26(17-12-21)23-8-4-5-13-24-23/h1-8,13,20-21H,9-12,14-19H2 |
InChI-Schlüssel |
BATDXHBKVBOJJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C2CCN(CC2)C3=CC=CC=N3)CCS(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
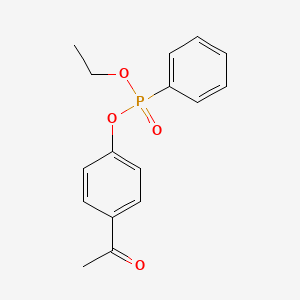
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
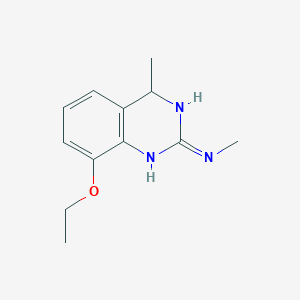
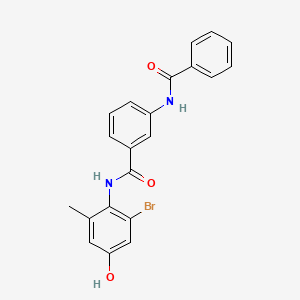
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
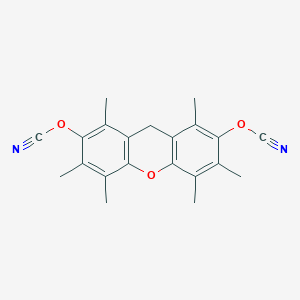
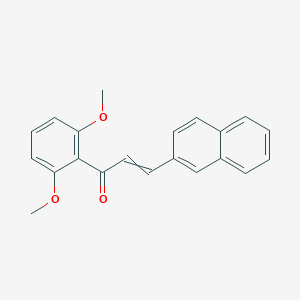
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
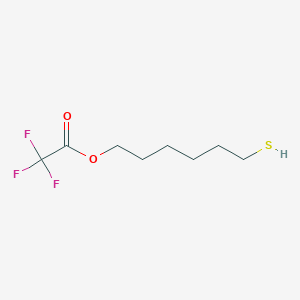
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)

![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
